Ammonium sulfamate Ammonium sulfamate Ammonium sulfamate is a contact herbicide, found to be toxic in nature.
Ammonium sulfamate (AS) is ammonium salt containing sulfur. It acts as a flame retardant for polyamide 6 (PA6). AS can be prepared by neutralizing sulfamic acid with ammonia. AS is a hygroscopic compound that undergoes decomposition in the soil to form ammonium sulfate. It also shows herbicidal properties.
Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses.
Ammonium sulfamate is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 7773-06-0
VCID: VC21272910
InChI: InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3
SMILES: [NH4+].NS(=O)(=O)[O-]
Molecular Formula: H6N2O3S
Molecular Weight: 114.13 g/mol

Ammonium sulfamate

CAS No.: 7773-06-0

Cat. No.: VC21272910

Molecular Formula: H6N2O3S

Molecular Weight: 114.13 g/mol

* For research use only. Not for human or veterinary use.

Ammonium sulfamate - 7773-06-0

Specification

Description Ammonium sulfamate is a contact herbicide, found to be toxic in nature.
Ammonium sulfamate (AS) is ammonium salt containing sulfur. It acts as a flame retardant for polyamide 6 (PA6). AS can be prepared by neutralizing sulfamic acid with ammonia. AS is a hygroscopic compound that undergoes decomposition in the soil to form ammonium sulfate. It also shows herbicidal properties.
Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses.
Ammonium sulfamate is an organic molecular entity.
CAS No. 7773-06-0
Molecular Formula H6N2O3S
Molecular Weight 114.13 g/mol
IUPAC Name azane;sulfamic acid
Standard InChI InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3
Standard InChI Key GEHMBYLTCISYNY-UHFFFAOYSA-N
Isomeric SMILES [NH4+].NS(=O)(=O)[O-]
SMILES [NH4+].NS(=O)(=O)[O-]
Canonical SMILES N.NS(=O)(=O)O
Boiling Point Decomposes above 392.0° F (USCG, 1999)
160 °C
320°F (decomposes)
320°F (Decomposes)
Colorform Hygroscopic crystals (large plates)
Colorless to white crystalline solid
Deliquescent crystals
Melting Point 268 °F (USCG, 1999)
131 °C
268°F

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